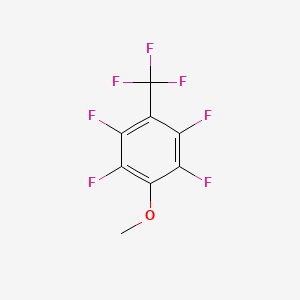

1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene

Description

Propriétés

IUPAC Name |

1,2,4,5-tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7O/c1-16-7-5(11)3(9)2(8(13,14)15)4(10)6(7)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAURIRLQJRFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382144 | |

| Record name | 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20867-94-1 | |

| Record name | 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Activité Biologique

1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene, with the CAS number 20867-94-1, is a fluorinated aromatic compound known for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C8H3F7O

- Molecular Weight : 248.1 g/mol

- Boiling Point : 168-169°C

- LogP : 3.27 (indicating moderate lipophilicity)

- Safety Hazards : Classified as an irritant to eyes and skin (Risk Codes: 36/37/38) .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may lead to increased potency in inhibiting specific enzymes or receptors.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or hormones.

- Receptor Modulation : It may act on specific receptors in the central nervous system or other tissues, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance:

- Antidepressant Activity : Trifluoromethyl-substituted compounds have shown increased potency in inhibiting serotonin uptake, which could be relevant for developing antidepressants .

- Anticancer Properties : Some studies suggest that fluorinated compounds can exhibit synergistic effects when combined with other anticancer agents, enhancing their efficacy against resistant cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated compounds similar to this compound:

Applications De Recherche Scientifique

Scientific Research Applications

-

Fluorinated Materials Development

- The unique fluorinated structure of 1,2,4,5-tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene makes it a valuable precursor in the synthesis of various fluorinated materials. These materials are often utilized in high-performance coatings and polymers due to their thermal stability and chemical resistance.

-

Pharmaceutical Chemistry

- This compound serves as an intermediate in the synthesis of pharmaceuticals where fluorination can enhance biological activity and metabolic stability. Case studies have shown that introducing trifluoromethyl groups can significantly influence the pharmacokinetics of drug candidates.

-

Agricultural Chemicals

- In agricultural chemistry, this compound is explored for its potential as a building block for agrochemicals. Its fluorinated nature can improve the efficacy and persistence of pesticides and herbicides.

-

Material Science

- The compound is investigated for use in advanced materials such as liquid crystals and electronic devices. Its unique electronic properties are beneficial in the development of organic semiconductors.

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties of 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene, the following structurally related benzene derivatives are analyzed:

Structural Analogues and Substituent Effects

Key Comparative Analysis

- Electron Effects: The trifluoromethyl group (-CF₃) in the target compound is a stronger electron-withdrawing group than chlorine or methoxy, making the benzene ring highly electron-deficient. This contrasts with 1,2,4,5-Tetrachloro-3-methoxybenzene, where Cl’s moderate electron-withdrawing effect is balanced by the methoxy group’s electron donation .

Physicochemical Properties :

- The molecular weight of the target compound (~242.09 g/mol, estimated) falls between the dimethoxy derivative (210.13 g/mol) and the tetrakis-CF₃ analogue (372.09 g/mol). The CF₃ group increases molecular weight significantly compared to methoxy or chloro substituents .

- Polar substituents (e.g., OCH₃) enhance solubility in polar solvents, while CF₃ and F groups promote hydrophobicity, affecting applications in drug delivery or coatings.

- Nitro-containing derivatives (e.g., the compound in ) pose higher carcinogenic risks compared to methoxy- or CF₃-substituted benzenes .

Research Findings and Data Gaps

- Synthetic Challenges : Fluorination at the 1,2,4,5-positions requires specialized reagents (e.g., HF or F₂ gas), unlike chlorination or methoxylation, which are more straightforward .

- Stability Studies : Preliminary data suggest that the CF₃ group enhances thermal stability compared to nitro- or chloro-substituted analogues, but long-term degradation pathways remain unstudied .

Méthodes De Préparation

Multi-Step Synthesis via Halomethylation, Methoxylation, and Organolithium Reaction (Patent CN102731269B)

A detailed synthetic route is described in the Chinese patent CN102731269B, which outlines a three-step process to prepare fluorinated methoxybenzene derivatives structurally related to this compound:

| Step | Reaction Description | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Halomethylation of 2,3,5,6-tetrafluorobenzyl alcohol with hydrogen halide | Solvent, 40–120 °C, 2–20 h | 3-halomethyl-1,2,4,5-tetrafluorobenzene |

| 2 | Methoxylation by reaction with methanol under inorganic alkali | Methanol, 0–65 °C, 1–20 h, alkali (e.g., NaOH, KOH) | 3-methoxymethyl-1,2,4,5-tetrafluorobenzene |

| 3 | Lithiation with organolithium reagent followed by reaction with formaldehyde gas | Inert solvent, 0 to –78 °C, 0.5–5 h; formaldehyde gas addition 0.5–5 h; quenching with protic solvent | 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol |

- The inorganic alkali in step 2 can be lithium hydroxide, sodium hydroxide, potassium hydroxide, or carbonates, used in 1–3 equivalents relative to the halomethyl intermediate.

- The organolithium reagent is added dropwise at low temperature to avoid side reactions.

- Formaldehyde gas is introduced to form the hydroxymethyl group.

- The process yields high purity products with good selectivity and cost-effective reagents.

This method is adaptable for introducing methoxy groups onto tetrafluorinated aromatic rings and can be adjusted for trifluoromethyl substituents by appropriate choice of starting materials or post-synthetic modification.

Nucleophilic Substitution on Fluorinated Aromatic Rings

While direct literature on the methoxylation of 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene is limited, related fluorinated aromatic compounds undergo nucleophilic aromatic substitution (SNAr) with alkoxides to install methoxy groups selectively.

For example, sodium hydride in tetrahydrofuran (THF) can deprotonate methanol to generate sodium methoxide, which then substitutes fluorine atoms on the aromatic ring under controlled temperature (0–60 °C) over extended periods (up to 15 hours). This method has been used for related tetrafluorinated trifluoromethylbenzenes, yielding methoxy-substituted products with moderate yields (~40%).

| Parameter | Condition | Notes |

|---|---|---|

| Base | Sodium hydride (60% in mineral oil) | Generates methoxide in situ |

| Solvent | Anhydrous THF | Ensures solubility and inertness |

| Temperature | 0 °C to 60 °C | Initial stirring at 0 °C, then heated |

| Time | 15 hours | Ensures complete substitution |

| Yield | ~40% | Moderate, purification by column chromatography |

This nucleophilic substitution approach is a viable method for methoxylation of fluorinated aromatic rings bearing trifluoromethyl groups, though yields may vary depending on substitution pattern and reaction scale.

Alternative Routes and Related Syntheses

Other patents and literature describe preparation of related fluorinated aromatic compounds such as 2,3,5,6-tetrafluorobenzonitrile and 2,3,5,6-tetrafluorobenzyl alcohol derivatives through halogenation, formylation, and amide formation steps, which can be adapted or serve as intermediates for synthesizing methoxy-trifluoromethylbenzene derivatives.

For instance, synthesis of 2,3,5,6-tetrafluorobenzyl chloride via reaction of tetrafluorobenzoic acid with thionyl chloride, followed by nucleophilic substitution or organometallic reactions, is a common preparative step.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The stepwise halomethylation and methoxylation route offers precise control over substitution patterns, critical for obtaining this compound with high regioselectivity.

- Organolithium reagents and formaldehyde gas are effective for introducing hydroxymethyl groups, which can be further transformed to methoxy substituents if needed.

- Nucleophilic substitution on tetrafluorinated aromatic rings is feasible but may suffer from lower yields and requires careful purification.

- Reaction temperatures and times are crucial to minimize side reactions and decomposition.

- Use of inert solvents (e.g., THF, toluene) and anhydrous conditions improves reaction efficiency and product purity.

- Alkali choice impacts the methoxylation step; stronger bases like sodium hydroxide or potassium hydroxide are preferred for complete conversion.

Q & A

Q. What are the optimal synthetic routes for preparing 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene?

- Methodological Answer : Synthesis typically involves sequential fluorination and functionalization. For example, fluorinated aromatic intermediates can be generated via halogen-exchange reactions (e.g., using KF or CsF in polar aprotic solvents). The methoxy group may be introduced via nucleophilic substitution under controlled conditions (e.g., NaOMe in DMF at 60–80°C). The trifluoromethyl group is often incorporated via cross-coupling reactions (e.g., using CuI catalysts with CF₃ sources like TMSCF₃). Key steps require inert atmospheres (dry N₂/Ar) to avoid hydrolysis of sensitive intermediates .

Q. How can the structure of this compound be reliably characterized?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹⁹F NMR is critical for resolving fluorine environments (δ ≈ -60 to -140 ppm for aromatic fluorines). ¹H and ¹³C NMR can confirm methoxy and trifluoromethyl groups.

- X-ray Crystallography : Single-crystal diffraction provides bond angles/lengths (e.g., C–F bonds ~1.34 Å, C–O–CH₃ ~1.43 Å) and substituent spatial arrangement. For example, in related fluorinated benzenes, F–C–C angles range from 117–125°, influenced by steric/electronic effects .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How does the substituent pattern influence electronic properties for materials science applications?

- Methodological Answer : The electron-withdrawing trifluoromethyl and fluorine groups create a strong electron-deficient aromatic core, enhancing charge transport in organic semiconductors. Computational modeling (DFT/B3LYP) can predict frontier molecular orbitals (HOMO/LUMO). For instance, 1,4-bis(trifluoromethyl)benzene analogs show LUMO levels ~-2.8 eV, suitable for thermally activated delayed fluorescence (TADF) emitters. Experimental validation involves cyclic voltammetry (E₁/₂ for reduction) and UV-vis spectroscopy (λₐᵦₛ for charge-transfer transitions) .

Q. What strategies resolve contradictions in reaction yields during scale-up?

- Methodological Answer : Common issues include incomplete fluorination or byproduct formation. Systematic analysis involves:

- Kinetic Studies : Vary temperature (40–120°C) and monitor reaction progress via TLC/GC-MS.

- Byproduct Identification : Use preparative HPLC to isolate impurities; characterize via NMR/MS.

- Optimization : Adjust stoichiometry (e.g., excess fluorinating agents) or switch solvents (e.g., DMSO for better fluoride solubility). Data from analogous syntheses (e.g., silylated fluorobenzenes) suggest yields improve with slow reagent addition and rigorous exclusion of moisture .

Q. How does the methoxy group affect regioselectivity in subsequent derivatization?

- Methodological Answer : The methoxy group acts as an ortho/para-directing group in electrophilic substitution. For example, nitration or halogenation favors positions adjacent to the methoxy oxygen. Competitive effects from fluorine/trifluoromethyl groups require computational modeling (e.g., Fukui indices) to predict reactivity. Experimental validation involves synthesizing derivatives (e.g., nitro or bromo analogs) and analyzing regioselectivity via X-ray or NOE NMR .

Key Research Notes

- Synthesis : Prioritize stepwise functionalization to avoid steric clashes between substituents.

- Characterization : Combine crystallography with multinuclear NMR for unambiguous structural assignment.

- Applications : Explore roles in organic electronics (e.g., TADF emitters) or as a fluorinated building block for agrochemicals (analogous to pesticide intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.